synthesis and characterization of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
synthesis and characterization of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine, a molecule of interest in medicinal chemistry and organic synthesis. The synthesis is achieved through a robust, two-step process commencing with the preparation of the key intermediate, 6-bromo-2-tetralone, followed by an efficient enamine formation. This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. Detailed methodologies for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are provided to ensure the unequivocal structural confirmation and purity assessment of the target compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Introduction: Significance and Rationale
The dihydronaphthalene scaffold and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and are considered privileged structures in drug discovery.[1] The introduction of a bromine atom and a pyrrolidine moiety onto this scaffold, as in 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine, offers several strategic advantages for drug development. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space.[2] The pyrrolidine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties and target engagement.[3]
Enamines, such as the target compound, are versatile synthetic intermediates, acting as nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably the Stork enamine alkylation and acylation reactions.[4][5] This reactivity allows for the introduction of diverse substituents at the alpha-position to the original carbonyl group, providing a powerful tool for the synthesis of complex molecules.[6][7] Understanding the synthesis and characterization of this core structure is therefore of significant value to medicinal chemists and synthetic organic chemists.
Synthetic Strategy and Experimental Protocols
The synthesis of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine is accomplished via a two-step sequence. The first step involves the synthesis of the precursor ketone, 6-bromo-2-tetralone. The second step is the condensation of this ketone with pyrrolidine to form the target enamine.
Step 1: Synthesis of 6-bromo-2-tetralone
The preparation of 6-bromo-2-tetralone is a critical first step. Several methods have been reported for the synthesis of this intermediate.[8][9] A common and effective method involves the Friedel-Crafts acylation of a suitable brominated aromatic compound followed by cyclization.[8]
Rationale for a Synthetic Route: A frequently employed route involves the reaction of 4-bromophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst like aluminum chloride. This approach is advantageous due to the commercial availability of the starting materials and generally good yields.
Experimental Protocol: Synthesis of 6-bromo-2-tetralone [8]
-
Reaction Setup: A two-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, an addition funnel, and a thermometer. The system is maintained under a positive pressure of dry nitrogen.
-
Initial Charge: Dry methylene chloride (1000 mL) and aluminum chloride (56 g, 0.42 mole) are added to the flask, and the resulting suspension is stirred and cooled to -10°C using an ice-salt bath.
-
Introduction of Ethylene: Ethylene gas is introduced into the reaction vessel through the gas inlet tube, positioned just above the vortex of the stirred suspension.
-
Addition of Acid Chloride: A solution of 4-bromophenylacetyl chloride (prepared from 4-bromophenylacetic acid and a chlorinating agent like thionyl chloride) in methylene chloride (75 mL) is added dropwise via the addition funnel. The rate of addition is controlled to maintain the internal temperature below 0°C.
-
Reaction Progression: The flow of ethylene is continued for 30 minutes after the addition of the acid chloride solution is complete.
-
Workup: The reaction mixture is carefully poured over 2000 mL of ice and stirred vigorously.
-
Extraction: Once the ice has melted, the organic layer is separated. The aqueous layer is extracted three times with methylene chloride (100 mL each).
-
Purification: The combined organic layers are filtered through a short plug of silica gel and concentrated under reduced pressure to yield a crude oil. This oil is then purified by silica gel column chromatography using an ethyl acetate:hexane (35:65) eluent to afford 6-bromo-2-tetralone as an amber crystalline solid.[8]
Step 2: Synthesis of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
The formation of the target enamine is achieved through the acid-catalyzed condensation of 6-bromo-2-tetralone with pyrrolidine.[10][11] This reaction involves the removal of water to drive the equilibrium towards the product.[12]
Rationale for Procedural Choices: Pyrrolidine is a commonly used secondary amine for enamine synthesis due to its high reactivity.[13] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), facilitates the dehydration process.[13] A Dean-Stark apparatus is employed for the azeotropic removal of water, which is crucial for achieving a high yield of the enamine.[13]
Experimental Protocol: Synthesis of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask are added 6-bromo-2-tetralone (10.0 g, 0.044 mol), pyrrolidine (4.7 g, 0.066 mol), a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g), and 100 mL of dry toluene.
-
Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine as a pale yellow oil. Due to the hydrolytic sensitivity of enamines, purification should be conducted under anhydrous conditions.[14]
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine.
Comprehensive Characterization
The structural integrity and purity of the synthesized 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15] Both ¹H and ¹³C NMR spectra should be acquired.
Sample Preparation: [16]
-
Dissolve 10-20 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the brominated benzene ring.
-
Vinylic Proton: A characteristic signal for the vinylic proton of the enamine double bond, typically appearing in the region of δ 4.5-5.5 ppm.
-
Allylic and Benzylic Protons: Signals for the CH₂ groups of the dihydronaphthalene ring, likely appearing as multiplets in the range of δ 2.5-3.5 ppm.
-
Pyrrolidine Protons: Signals corresponding to the CH₂ groups of the pyrrolidine ring, typically observed as multiplets between δ 2.8-3.2 ppm and δ 1.8-2.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region (δ 120-140 ppm) for the carbons of the benzene ring. The carbon attached to the bromine atom will have a distinct chemical shift.
-
Enamine Carbons: Two signals corresponding to the C=C double bond of the enamine. The carbon alpha to the nitrogen will be significantly downfield (δ 140-150 ppm), while the beta carbon will be more upfield (δ 95-105 ppm).
-
Aliphatic Carbons: Signals for the CH₂ carbons of the dihydronaphthalene and pyrrolidine rings in the aliphatic region (δ 20-50 ppm).
Hypothetical NMR Data Table:
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
| Aromatic CH | 7.35-7.05 | m | 130.5, 129.8, 128.2 |
| Aromatic C-Br | - | - | 119.5 |
| Aromatic C | - | - | 135.4, 134.1 |
| Vinylic CH | 4.85 | t | 98.7 |
| Enamine C=C | - | - | 145.3 |
| Allylic CH₂ | 2.65 | t | 28.9 |
| Benzylic CH₂ | 2.80 | t | 29.5 |
| Pyrrolidine N-CH₂ | 3.10 | t | 48.6 |
| Pyrrolidine CH₂ | 1.95 | m | 25.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands: [17]
-
C=C Stretch (Enamine): A characteristic sharp absorption band around 1650-1600 cm⁻¹.[17]
-
C-N Stretch: A stretching vibration in the region of 1335-1250 cm⁻¹ for the aromatic amine linkage.[18]
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
The absence of a strong carbonyl (C=O) stretching band from the starting 6-bromo-2-tetralone (around 1715 cm⁻¹) is a key indicator of a successful reaction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Features: [19]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₁₄H₁₆BrN).
-
Isotopic Pattern: Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[20]
-
Fragmentation: Common fragmentation pathways may include the loss of the pyrrolidine ring or the bromine atom.
Data Summary Table:
| Technique | Expected Key Features |
| ¹H NMR | Aromatic (δ 7.0-7.5), Vinylic (δ 4.5-5.5), Aliphatic (δ 1.8-3.5) |
| ¹³C NMR | Enamine C=C (δ 145, 98), Aromatic (δ 120-140), Aliphatic (δ 20-50) |
| IR (cm⁻¹) | C=C (1650-1600), C-N (1335-1250), Absence of C=O (~1715) |
| MS (m/z) | M⁺ and M+2 peaks of similar intensity |
Visualizing the Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide has outlined a reliable and well-documented procedure for the synthesis of 1-(6-bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine. By providing a detailed rationale for the experimental choices and comprehensive protocols for both synthesis and characterization, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The successful synthesis and characterization of this versatile intermediate open avenues for the development of novel compounds with potential therapeutic applications. The methodologies described herein are robust and can be adapted for the synthesis of analogous structures, thereby facilitating the exploration of new chemical entities in drug discovery programs.
References
-
Stork enamine alkylation - Wikipedia. Available at: [Link]
-
Stork enamine alkylation - Grokipedia. Available at: [Link]
-
Synthesis of 6-bromo-2-tetralone - PrepChem.com. Available at: [Link]
-
Stork Enamine Synthesis | NROChemistry. Available at: [Link]
-
Stork enamine reaction: Promising Mechanism with application - Chemistry Notes. Available at: [Link]
-
Stork Enamine Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
Enamines - Making Molecules. Available at: [Link]
-
6-Bromo-2-tetralone - ChemBK. Available at: [Link]
-
Enamine Formation - MSU chemistry. Available at: [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]
- CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents.
-
NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes | ACS Omega - ACS Publications. Available at: [Link]
-
Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - NIH. Available at: [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]
-
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]
-
IR: amines. Available at: [Link]
-
How to use 6-BROMO-2-Tetralone to prepare compounds containing threading structures. Available at: [Link]
-
The reaction of tetralones and their enamines with cyanogen halides: a new synthesis of 2-naphthylamines - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
9.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. Available at: [Link]
-
1 Preparation and some properties - Assets - Cambridge University Press. Available at: [Link]
-
Enamines - Master Organic Chemistry. Available at: [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties - MDPI. Available at: [Link]
-
Enamine - Wikipedia. Available at: [Link]
-
Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Available at: [Link]
-
synthesis of enamines from secondary amines and carbonyl compounds - YouTube. Available at: [Link]
-
T. Sammakia, J. A. Abramite, and M. F. Sammons The synthesis and chemistry of enamines has been an active area of research ever. Available at: [Link]
-
Enamine synthesis by amination - Organic Chemistry Portal. Available at: [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. Available at: [Link]
-
synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Available at: [Link]
-
Dimethyl-4′-(naphthalen-1-yl)-1,2,3,4-tetrahydronaphthalene-2-spiro-3′-pyrrolidine-2 - NIH. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]
-
Facile and efficient synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride - ResearchGate. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH. Available at: [Link]
-
1(2H)-Naphthalenone, 6-amino-3,4-dihydro - Organic Syntheses Procedure. Available at: [Link]
-
Frequency and Importance of Six Functional Groups that Play a Role in Drug Discovery. Available at: [Link]
-
1-(3,4-Dihydro-2-naphthyl)pyrrolidine - PubChem. Available at: [Link]
-
Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Available at: [Link]
-
6-bromo-3,4-dihydronaphthalen-1(2H)-one - ChemBK. Available at: [Link]
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - NIH. Available at: [Link]
-
C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD) - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. prepchem.com [prepchem.com]
- 9. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 10. Enamines — Making Molecules [makingmolecules.com]
- 11. Enamine Formation [www2.chemistry.msu.edu]
- 12. Enamine - Wikipedia [en.wikipedia.org]
- 13. assets.cambridge.org [assets.cambridge.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
